

Application Notes and Protocols for In Vitro Studies with CHF-6550

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Compound of Interest

Compound Name: CHF-6550

Cat. No.: B15619393

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Introduction

CHF-6550 is an experimental inhaled therapeutic agent characterized as a "soft" dual pharmacology muscarinic antagonist and β 2-adrenergic agonist (MABA). Developed by Chiesi Farmaceutici, it is designed for the treatment of respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD). Its "soft" drug nature ensures localized efficacy within the lungs, while facilitating rapid systemic metabolism to minimize off-target effects. This document provides detailed protocols for key in vitro assays relevant to the preclinical characterization of **CHF-6550**, based on published research.

Mechanism of Action

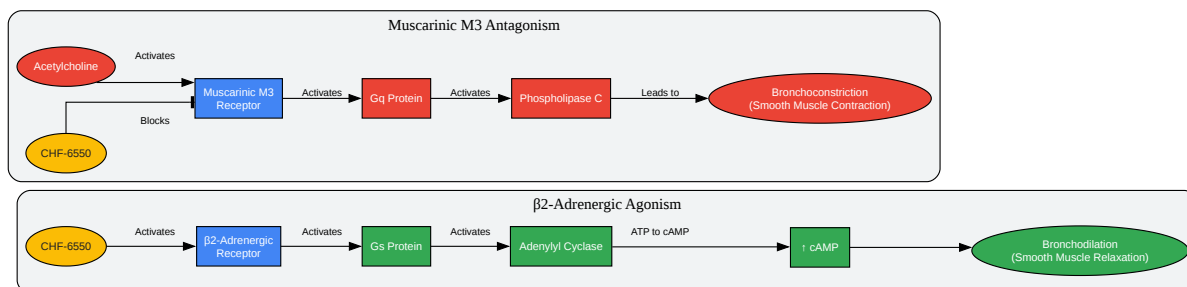
CHF-6550 exhibits a dual mechanism of action essential for bronchodilation:

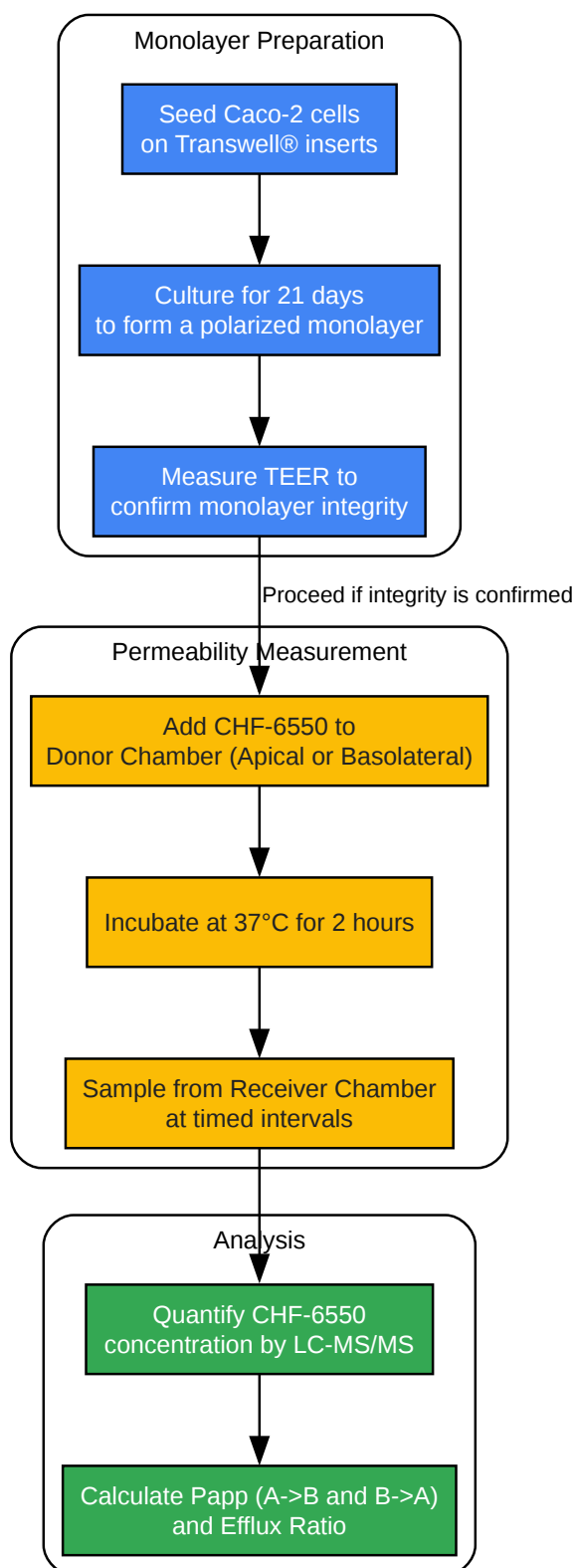
- **Muscarinic M3 Receptor Antagonism:** It competitively inhibits the binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle. This prevents the Gq protein-mediated signaling cascade that leads to bronchoconstriction.
- **β 2-Adrenergic Receptor Agonism:** It activates β 2-adrenergic receptors, also located on airway smooth muscle cells. This stimulates the Gs protein-coupled pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.

The synergistic action of M3 antagonism and β 2 agonism results in a potent and sustained bronchodilator effect.

Signaling Pathways

The dual pharmacology of **CHF-6550** targets two distinct G-protein coupled receptor (GPCR) signaling pathways in airway smooth muscle cells.





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- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Studies with CHF-6550]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619393#chf-6550-experimental-protocol-for-in-vitro-studies]

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